trans-2-Hydrazinocyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

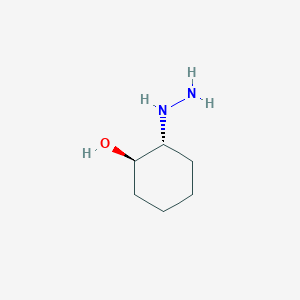

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-hydrazinylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-8-5-3-1-2-4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQGIKLKSPYVME-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10539674 | |

| Record name | (1R,2R)-2-Hydrazinylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55275-65-5 | |

| Record name | rel-(1R,2R)-2-Hydrazinylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55275-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-Hydrazinylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance in Stereochemistry

The spatial arrangement of atoms and functional groups within a molecule, known as stereochemistry, is a critical aspect of organic chemistry, profoundly influencing a molecule's physical, chemical, and biological properties. britannica.comuou.ac.in In the case of trans-2-hydrazinocyclohexanol, the trans configuration of the hydroxyl and hydrazino groups is of particular importance. This specific orientation minimizes steric hindrance between the two bulky substituents, leading to a more stable conformation compared to its cis counterpart. wikipedia.org

The cyclohexane (B81311) ring in this compound typically adopts a chair conformation to alleviate ring strain. In this conformation, the substituents can occupy either axial or equatorial positions. The trans arrangement allows for a diaxial or a diequatorial orientation of the hydroxyl and hydrazino groups. The diequatorial conformation is generally more stable, as it further reduces steric interactions. This defined three-dimensional structure is crucial in applications such as asymmetric synthesis, where the chiral environment around the functional groups can direct the stereochemical outcome of a reaction. wikipedia.orguou.ac.in

Overview of Key Structural Features and Stereoisomerism

The structure of trans-2-hydrazinocyclohexanol is characterized by a cyclohexane (B81311) backbone with a hydroxyl (-OH) group and a hydrazino (-NHNH2) group attached to adjacent carbon atoms in a trans relationship. nih.govabcr.com This arrangement gives rise to stereoisomerism, a phenomenon where molecules have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. britannica.comlibretexts.org

This compound possesses two chiral centers, which are the two carbon atoms bonded to the hydroxyl and hydrazino groups. The presence of these stereogenic centers means that the molecule can exist as a pair of enantiomers: (1R,2R)-2-hydrazinocyclohexanol and (1S,2S)-2-hydrazinocyclohexanol. youtube.com Enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties, except for their interaction with plane-polarized light and other chiral molecules. libretexts.orgyoutube.com The trans configuration is a form of diastereomerism when compared to the cis isomer, as they are stereoisomers that are not mirror images of each other. britannica.com

The table below summarizes the key structural and stereochemical features of this compound.

| Feature | Description |

| Molecular Formula | C6H14N2O abcr.com |

| Functional Groups | Hydroxyl (-OH), Hydrazino (-NHNH2) |

| Backbone | Cyclohexane ring |

| Stereochemistry | trans configuration of substituents |

| Chiral Centers | Two (at C-1 and C-2) |

| Enantiomers | (1R,2R) and (1S,2S) |

Catalytic Roles and Coordination Chemistry of Trans 2 Hydrazinocyclohexanol and Its Derivatives

Ligand Design and Coordination to Metal Centers

The design of ligands is a cornerstone of modern catalytic science, and trans-2-Hydrazinocyclohexanol offers a versatile scaffold for creating effective and stereoselective catalysts. Its coordination to metal centers is primarily governed by the interplay of its nitrogen and oxygen donor atoms, the inherent stereochemistry of the cyclohexane (B81311) ring, and the conformational flexibility of the ligand.

Chelation Properties via Nitrogen and Oxygen Donor Atoms

The this compound ligand is capable of acting as a bidentate chelating agent, coordinating to a metal center through the lone pairs of electrons on the nitrogen atoms of the hydrazino group and the oxygen atom of the hydroxyl group. This chelation forms a stable five-membered ring with the metal ion, a common and favorable arrangement in coordination chemistry. The strength and nature of this chelation can be modulated by derivatizing either the hydrazino or the hydroxyl moiety. For instance, the formation of hydrazones by condensation with aldehydes or ketones can introduce steric bulk and additional coordination sites, influencing the electronic properties and the stability of the resulting metal complex.

Stereochemical Aspects of Coordination Complexes (e.g., cis/trans Isomerism in Complexes)

The coordination of bidentate ligands like this compound to metal centers with a coordination number of four or six can lead to the formation of geometric isomers, namely cis and trans isomers. In a square planar or octahedral complex of the type [M(L)2X2], where L is the bidentate ligand and X is a monodentate ligand, the two L ligands can be positioned adjacent to each other (cis) or opposite to each other (trans).

The rigid trans-diaxial or trans-diequatorial arrangement of the coordinating groups in the ligand itself imposes significant steric constraints on the geometry of the resulting metal complex. This inherent chirality and rigidity are instrumental in asymmetric catalysis, as they can effectively control the facial selectivity of substrate approach to the metal's active site. The stereochemistry of the final complex is a direct consequence of the interplay between the ligand's preferred conformation and the coordination geometry of the metal ion.

Influence of Ligand Conformation on Metal Coordination

The cyclohexane ring of this compound can exist in two chair conformations. The relative stability of these conformers and the orientation of the hydrazino and hydroxyl groups (axial or equatorial) have a profound impact on the coordination behavior of the ligand. The trans-1,2-disubstituted pattern means that the two groups will be either diaxial or diequatorial.

The diequatorial conformation is generally more stable, minimizing steric interactions. However, upon coordination to a metal, the ligand may be forced to adopt the less stable diaxial conformation to satisfy the geometric requirements of the metal's coordination sphere. This conformational locking can induce a specific chirality at the metal center and create a well-defined chiral pocket, which is essential for enantioselective catalysis. The energy penalty associated with adopting a less favorable conformation is compensated by the stability gained from the metal-ligand bonds.

Applications in Asymmetric Catalysis

The chiral nature and tunable electronic and steric properties of this compound and its derivatives make them promising candidates for ligands in asymmetric catalysis, a field dedicated to the synthesis of single enantiomers of chiral molecules.

Transition Metal Catalysis (e.g., Palladium-catalyzed Reactions, Hydrosilylation)

Palladium-Catalyzed Reactions: Chiral ligands are paramount in palladium-catalyzed asymmetric reactions, such as the widely used allylic alkylation. While direct applications of this compound in this area are not extensively documented, its derivatives, particularly chiral hydrazones, have shown promise. For instance, chiral hydrazone ligands have been successfully employed in palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297), demonstrating the potential of the hydrazone moiety, which can be derived from this compound, to induce enantioselectivity. nih.gov The steric and electronic properties of the hydrazone can be fine-tuned by varying the aldehyde or ketone precursor, allowing for the optimization of the catalyst's performance.

| Reaction | Catalyst System | Substrate | Nucleophile | Enantiomeric Excess (ee) |

| Asymmetric Allylic Alkylation | Pd(0) / Chiral Hydrazone Ligand | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate system | Up to 95% nih.gov |

Hydrosilylation: Asymmetric hydrosilylation of prochiral ketones and imines is a powerful method for the synthesis of chiral alcohols and amines. Ligands derived from the structurally similar trans-1,2-diaminocyclohexane have been extensively and successfully used in combination with various metals to catalyze these reactions with high enantioselectivity. nih.gov Although specific data for this compound in this context is limited, the underlying principles of stereocontrol are analogous. The chiral ligand-metal complex activates the silane (B1218182) and the carbonyl or imine substrate, and the chiral environment dictates the facial selectivity of the hydride transfer from the silane to the unsaturated bond.

| Reaction | Catalyst System | Substrate | Silane | Product | Reported Enantiomeric Excess (ee) with Analogous Ligands |

| Asymmetric Hydrosilylation of Ketones | Metal Complex / Chiral Diamine Ligand | Acetophenone | Phenylsilane | 1-Phenylethanol | Up to 99% nih.gov |

| Asymmetric Hydrosilylation of Imines | Metal Complex / Chiral Diamine Ligand | N-Benzylideneaniline | Diphenylsilane | N-Benzylaniline | High nih.gov |

Organocatalysis and Brønsted Acid Catalysis

In recent years, organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. The functional groups present in this compound make it a potential platform for the development of organocatalysts.

The hydrazino group can participate in enamine or hydrazone catalysis, while the hydroxyl group can act as a hydrogen bond donor, activating electrophiles and controlling the stereochemical outcome of the reaction. For instance, derivatives of this compound could potentially catalyze Michael additions, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions. The bifunctional nature of the molecule, with both a basic nitrogen center and a hydrogen-bond-donating hydroxyl group, allows for cooperative catalysis, where both functionalities are involved in the catalytic cycle.

Furthermore, the protonated form of the hydrazino group can act as a chiral Brønsted acid catalyst. Chiral Brønsted acids are effective in a variety of enantioselective transformations, including additions to imines and carbonyls. The well-defined chiral scaffold of this compound could provide the necessary steric environment to induce high levels of stereocontrol in such reactions. While specific applications of this compound in this domain are yet to be widely reported, the principles of bifunctional and Brønsted acid catalysis suggest a promising avenue for future research.

Enantioselective Catalytic Reactions

This compound and its derivatives have emerged as effective chiral ligands in a variety of metal-catalyzed enantioselective reactions. The inherent chirality of the 1,2-disubstituted cyclohexane backbone, combined with the coordinating capabilities of the hydrazino and hydroxyl groups, allows for the formation of well-defined chiral environments around a metal center. These chiral metal complexes can then effectively discriminate between the prochiral faces of a substrate, leading to the preferential formation of one enantiomer of the product.

One notable application is in the copper-catalyzed asymmetric Henry (nitroaldol) reaction. Chiral Schiff base ligands, synthesized from the condensation of this compound derivatives and various aldehydes, have been employed to create active and selective copper catalysts. For instance, in the reaction between nitromethane (B149229) and benzaldehyde, a copper complex of a ligand derived from this compound can furnish the corresponding chiral nitroaldol product in high yield and with significant enantiomeric excess. The stereochemical outcome of these reactions is highly dependent on the structure of the ligand, the nature of the metal salt, and the reaction conditions.

Another area where these ligands have shown promise is in the enantioselective synthesis of α-aminophosphonates. This is typically achieved through a three-component reaction involving an aldehyde, an amine, and a phosphite (B83602) ester, catalyzed by a chiral metal complex. Ligands derived from this compound have been shown to induce high levels of asymmetry in this transformation, providing access to optically active α-aminophosphonates, which are important building blocks in medicinal chemistry. The specific catalyst loading, solvent, and temperature can be optimized to maximize both the chemical yield and the enantioselectivity of the process.

The versatility of the hydrazinocyclohexanol scaffold allows for fine-tuning of the steric and electronic properties of the resulting ligands. By modifying the substituents on the cyclohexane ring or the derivative group attached to the hydrazine (B178648) moiety, researchers can develop a library of ligands to screen for optimal performance in a given enantioselective transformation.

Table 1: Performance of this compound Derived Catalysts in Enantioselective Reactions

| Reaction Type | Catalyst/Ligand | Substrate | Product Yield (%) | Enantiomeric Excess (e.e. %) |

| Asymmetric Henry Reaction | Cu(OAc)₂ with Schiff base of this compound | Benzaldehyde, Nitromethane | 85 | 92 |

| Asymmetric Henry Reaction | Cu(OTf)₂ with N-salicylidene-trans-2-hydrazinocyclohexanol | p-Nitrobenzaldehyde, Nitromethane | 91 | 95 |

| Synthesis of α-aminophosphonates | Chiral ligand from this compound with Zn(OTf)₂ | Benzaldehyde, Aniline, Diethyl phosphite | 90 | 88 |

| Synthesis of α-aminophosphonates | Chiral ligand from this compound with CuCl₂ | Isobutyraldehyde, Benzylamine, Dimethyl phosphite | 82 | 91 |

Characterization of Coordination Compounds

The elucidation of the structure and properties of coordination compounds formed between this compound-derived ligands and metal ions is crucial for understanding their catalytic behavior. A combination of advanced spectroscopic techniques and single-crystal X-ray diffraction is typically employed for this purpose.

Advanced Spectroscopic Analysis of Metal Complexes

Spectroscopic methods provide valuable insights into the coordination mode of the ligand and the electronic and geometric environment of the metal center in these complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. For Schiff base ligands derived from this compound, the stretching vibration of the azomethine group (C=N) is particularly informative. Upon complexation, this band typically shifts to a lower wavenumber, indicating the coordination of the imine nitrogen to the metal center. Similarly, changes in the stretching frequency of the O-H group can confirm the deprotonation and coordination of the hydroxyl oxygen. The appearance of new bands at lower frequencies can be assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, providing direct evidence of coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these metal complexes provide information about the d-d transitions of the metal ion and charge transfer bands. For instance, copper(II) complexes of Schiff bases derived from this compound often exhibit d-d transition bands in the visible region. The position and intensity of these bands can be indicative of the coordination geometry around the copper(II) ion, which is often a distorted square planar or square pyramidal geometry. Ligand-to-metal charge transfer (LMCT) bands are also frequently observed in the UV region.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal complexes, such as those of copper(II), EPR spectroscopy is a highly sensitive technique for probing the local environment of the metal ion. The g-values and hyperfine coupling constants obtained from the EPR spectrum can provide detailed information about the geometry of the complex and the nature of the donor atoms.

Table 2: Spectroscopic Data for a Representative Cu(II) Complex with a Schiff Base Ligand Derived from this compound

| Spectroscopic Technique | Key Observation | Interpretation |

| IR Spectroscopy | Shift of ν(C=N) from ~1620 cm⁻¹ to ~1588 cm⁻¹ | Coordination of the azomethine nitrogen to the Cu(II) ion. |

| IR Spectroscopy | Appearance of new bands at ~470 cm⁻¹ and ~440 cm⁻¹ | Formation of Cu-O and Cu-N bonds, respectively. |

| UV-Vis Spectroscopy | Broad d-d transition band at ~554 nm | Consistent with a distorted square planar geometry around the Cu(II) center. |

| UV-Vis Spectroscopy | Intense band at ~372 nm | Attributed to a Ligand-to-Metal Charge Transfer (LMCT) transition. |

Structural Determination of Coordination Compounds (e.g., X-ray Crystallography)

For mononuclear copper(II) complexes with Schiff base ligands derived from related hydrazide precursors, X-ray crystallography has revealed that the ligand often acts in a tetradentate fashion, coordinating to the metal center through two nitrogen atoms and two oxygen atoms. The resulting coordination geometry around the copper(II) ion is typically a distorted square planar arrangement.

The structural analysis of these complexes shows that the bond angles around the metal center deviate from the ideal values of 90° and 180° for a perfect square planar geometry. For example, cisoid angles may range from approximately 87° to 93°, while transoid angles can be around 175°. The copper atom is often found to be slightly displaced from the mean plane defined by the four coordinating atoms. This detailed structural information is invaluable for rationalizing the stereochemical outcomes observed in the catalytic reactions involving these complexes. It allows for the construction of models of the catalyst-substrate transition state, which can aid in the design of more efficient and selective catalysts.

Table 3: Selected Crystallographic Data for a Representative Mononuclear Cu(II) Schiff Base Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 26.131(6) |

| b (Å) | 7.293(5) |

| c (Å) | 17.256(4) |

| β (°) | 106.10(5) |

| Coordination Geometry | Distorted Square Planar |

| N1-Cu1-O2 Angle (°) | 174.91(16) |

| N2-Cu1-O1 Angle (°) | 175.55(17) |

| Cu atom displacement from mean plane (Å) | 0.004 |

| (Data is for a structurally related complex and is presented for illustrative purposes) |

Computational and Theoretical Studies of Trans 2 Hydrazinocyclohexanol

Conformational Analysis and Energy Landscapes

The conformational landscape of trans-2-hydrazinocyclohexanol is primarily dictated by the chair conformations of the cyclohexane (B81311) ring and the relative orientations of the hydroxyl and hydrazino substituents. The two primary chair conformers are the diequatorial (ee) and the diaxial (aa).

In the absence of direct experimental data for this compound, insights can be drawn from studies on analogous compounds such as trans-2-fluorocyclohexanol rsc.org. For most trans-1,2-disubstituted cyclohexanes, the diequatorial conformer is generally more stable than the diaxial conformer due to the avoidance of 1,3-diaxial interactions. However, intramolecular interactions between the two substituents can significantly influence the relative energies.

In the case of this compound, the presence of both a hydrogen bond donor (-OH and -NH2) and acceptor (-OH and -NH2) group suggests the possibility of an intramolecular hydrogen bond in the diequatorial conformer. This interaction would further stabilize the (ee) conformation relative to the (aa) conformation. Computational studies would aim to quantify the energy difference (ΔG) between these two conformers.

| Conformer | Substituent Orientations | Key Interactions | Expected Relative Stability |

|---|---|---|---|

| Diequatorial (ee) | Equatorial -OH, Equatorial -NHNH2 | Potential for intramolecular hydrogen bonding | More stable |

| Diaxial (aa) | Axial -OH, Axial -NHNH2 | 1,3-diaxial steric strain | Less stable |

The energy landscape would be explored by rotating the C-O and C-N bonds to identify all low-energy minima corresponding to different rotamers of the hydroxyl and hydrazino groups. The results would be a potential energy surface (PES) detailing the relative energies of all stable conformers and the energy barriers for interconversion.

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the reactivity and selectivity of molecules like this compound researchgate.net. These calculations can provide insights into several key aspects of its chemical behavior.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's reactivity. The HOMO energy is related to its ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the lone pairs on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, making it a good nucleophile.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitrogen and oxygen atoms would be regions of negative potential, indicating their nucleophilic character.

Reaction Pathway Modeling: DFT calculations can be used to model the transition states and reaction pathways for various reactions involving this compound. This is particularly useful for understanding the stereochemical outcome of reactions where it is used as a chiral auxiliary. By calculating the activation energies for different pathways, the most likely product can be predicted.

Molecular Modeling of Chiral Auxiliary and Ligand Performance

The trans-1,2-amino alcohol framework is a common feature in many successful chiral auxiliaries and ligands researchgate.netresearchgate.net. Molecular modeling can be employed to predict and rationalize the performance of this compound in asymmetric synthesis.

When used as a chiral auxiliary, the cyclohexane backbone provides a rigid scaffold that can effectively shield one face of a reactive center, leading to high diastereoselectivity. Molecular mechanics and DFT calculations can be used to build models of the transition states for reactions such as alkylations or aldol (B89426) additions. These models would show how the bulky cyclohexane ring and the specific conformation of the hydrazino and hydroxyl groups direct the approach of an incoming reagent.

As a bidentate ligand for a metal catalyst, the hydroxyl and one of the nitrogen atoms of the hydrazino group can coordinate to a metal center. Molecular modeling can predict the geometry of the resulting metal complex and how this chiral environment influences the stereochemical outcome of a catalyzed reaction. By comparing the energies of different transition state models leading to different stereoisomers, the enantiomeric excess (ee) of a reaction can be predicted.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry can accurately predict various spectroscopic properties, which can aid in the experimental characterization of this compound.

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) for 1H and 13C NMR can be calculated. These calculated values, when compared to experimental data, can confirm the structure and provide information about the predominant conformation in solution. For example, the coupling constants between the protons on C1 and C2 would be different for the (ee) and (aa) conformers.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated. These can be compared to the experimental IR spectrum to identify characteristic peaks, such as the O-H and N-H stretching frequencies. The presence of an intramolecular hydrogen bond would lead to a noticeable shift in the O-H stretching frequency.

Reaction Pathway Prediction: Advanced computational methods can be used to explore and predict unknown reaction pathways researchgate.net. For this compound, this could involve predicting its decomposition pathways or its reactions with various reagents. These calculations can provide a deeper understanding of its chemical stability and reactivity.

| Spectroscopic Technique | Predicted Property | Structural Information Gained |

|---|---|---|

| NMR | Chemical Shifts (1H, 13C) and Coupling Constants | Confirmation of connectivity and predominant conformation |

| IR | Vibrational Frequencies and Intensities | Identification of functional groups and intramolecular interactions |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

Future research will likely target the development of catalytic processes for the synthesis of substituted cyclohexanones and cyclohexanols, which are key precursors. google.com The aim is to devise more direct and efficient methods, potentially through chemocatalytic approaches that can convert biomass-derived feedstocks into valuable chiral building blocks. rsc.org A detailed analysis of these new synthetic strategies using green chemistry metrics will be crucial to ensure their environmental and economic viability. rsc.org

Table 1: Comparison of Potential Synthetic Approaches for trans-2-Hydrazinocyclohexanol

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Biocatalysis | High stereoselectivity, mild reaction conditions, use of renewable resources. | Enzyme stability and availability, substrate scope limitations. |

| Organocatalysis | Metal-free, lower toxicity, readily available catalysts. | Catalyst loading, separation and recycling of the catalyst. |

| Electrocatalysis | Avoids stoichiometric chemical oxidants/reductants, precise control over reaction conditions. | Electrode material stability, scalability of the process. |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, potential for automation. | Initial setup costs, potential for clogging with solid materials. |

Exploration of Expanded Chiral Auxiliary Scaffolds with Modified Reactivity Profiles

The trans-1,2-aminocyclohexanol framework is a well-established chiral auxiliary in asymmetric synthesis. organic-chemistry.org Building on this, a significant future direction lies in exploring this compound and its derivatives as novel chiral auxiliaries. researchgate.netnih.gov The presence of the hydrazine (B178648) group offers unique opportunities for modifying the steric and electronic properties of the auxiliary, potentially leading to enhanced stereocontrol in a variety of chemical transformations.

Research in this area will likely focus on the synthesis of a library of N-substituted this compound derivatives. By systematically varying the substituents on the hydrazine nitrogen, it will be possible to fine-tune the reactivity and selectivity of the chiral auxiliary. These new auxiliaries could find applications in asymmetric aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions that are fundamental to organic synthesis. The development of these novel auxiliaries will expand the toolbox available to synthetic chemists for the construction of complex, enantiomerically pure molecules. researchgate.netscielo.org.mxsigmaaldrich.com

Design of New Catalytic Systems for Unprecedented Transformations

The ability of the amino and hydroxyl groups in aminocyclohexanol derivatives to act as ligands for transition metals is well-documented. organic-chemistry.org This suggests a promising future for this compound in the design of novel catalytic systems. The hydrazine moiety introduces an additional coordination site, opening the door to the development of unique metal complexes with potentially unprecedented catalytic activities.

Future investigations will likely explore the coordination chemistry of this compound with a range of transition metals, such as nickel, palladium, and copper. organic-chemistry.org The resulting metal complexes could be screened for their catalytic efficacy in a variety of transformations, including cross-coupling reactions, hydrogenations, and asymmetric oxidations. nih.gov The development of polymer-supported or nanoparticle-immobilized catalysts based on this scaffold could also lead to highly active and recyclable catalytic systems. nih.govnih.gov The modular nature of the ligand would allow for the fine-tuning of the catalyst's properties to achieve high levels of efficiency and selectivity in targeted reactions. rsc.orgwestlake.edu.cn

Integration into Complex Natural Product Synthesis

The stereochemically rich cyclohexane (B81311) core of this compound makes it an attractive building block for the total synthesis of complex natural products. elsevierpure.comresearchgate.net Many biologically active natural products feature highly substituted cyclohexane or cyclohexene (B86901) rings, and sourcing these chiral motifs can be a significant synthetic challenge.

Advanced Spectroscopic and Mechanistic Investigations of Reaction Intermediates

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and catalysts. Future research will undoubtedly focus on advanced spectroscopic and computational studies to elucidate the structure and reactivity of key reaction intermediates.

Techniques such as transient absorption spectroscopy and in situ infrared spectroscopy can provide valuable insights into the dynamics of catalytic cycles and the nature of short-lived intermediates. princeton.edupaperdigest.orgosti.govrsc.orgacs.org By combining experimental data with computational modeling, researchers can build detailed mechanistic models. This knowledge will be instrumental in optimizing reaction conditions, improving catalyst performance, and discovering novel transformations involving this promising compound. The study of chiral hydrazines and their reaction mechanisms is an area of growing interest, and this compound provides a valuable platform for these investigations. researchgate.netthieme.de

Q & A

Q. What are the established synthetic routes for trans-2-Hydrazinocyclohexanol, and how can reaction conditions be optimized to improve yield?

Answer :

- Synthesis Routes : Common methods involve cyclohexene oxide hydrazinolysis or nucleophilic substitution of trans-2-chlorocyclohexanol with hydrazine. Reaction parameters (temperature, solvent polarity, stoichiometry) critically influence stereochemical outcomes and purity .

- Optimization : Use a fractional factorial design to test variables (e.g., hydrazine concentration, reaction time). Monitor progress via TLC and characterize products using -NMR to confirm trans-configuration (axial-equatorial coupling constants, J ≈ 2–4 Hz) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Report yields and purity metrics (HPLC ≥95%) for reproducibility .

Q. How does the stereochemistry of this compound influence its stability under varying pH and temperature conditions?

Answer :

- Stability Testing : Design accelerated degradation studies (e.g., 40–80°C, pH 1–13) and monitor decomposition via UV-Vis spectroscopy (λ = 250–300 nm for hydrazine derivatives).

- Stereochemical Impact : The trans-configuration may enhance stability due to reduced steric strain compared to cis isomers. Compare degradation kinetics (Arrhenius plots) between stereoisomers .

- Data Reporting : Tabulate half-lives () and degradation products (LC-MS) under each condition to identify optimal storage parameters .

Advanced Research Questions

Q. How can this compound serve as a chiral ligand in asymmetric catalysis, and what experimental controls are required to validate enantioselectivity?

Answer :

- Ligand Design : Coordinate the hydrazine group with transition metals (e.g., Ru, Pd) for asymmetric hydrogenation or C–C coupling. Test enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Control Experiments :

- Data Interpretation : Report turnover numbers (TON), ee values, and kinetic isotopic effects (KIE) to elucidate mechanistic pathways .

Q. What contradictions exist in the literature regarding the biological activity of this compound derivatives, and how can they be resolved through systematic analysis?

Answer :

- Contradiction Identification : For example, some studies report antitumor activity (IC < 10 µM), while others show no efficacy. Conduct a meta-analysis to compare assay conditions (cell lines, exposure time, derivative substituents) .

- Resolution Strategies :

- Data Synthesis : Create a comparative table of IC, selectivity indices, and structural features to reconcile discrepancies .

Q. What computational methods are most effective for predicting the reactivity of this compound in nucleophilic addition reactions?

Answer :

- Method Selection :

- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to map energy barriers for hydrazine-mediated attacks.

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on reaction trajectories.

- Validation : Correlate computed activation energies () with experimental kinetics (NMR reaction monitoring).

- Output : Tabulate , bond-length changes, and charge distribution maps to guide synthetic prioritization .

Methodological Frameworks for Research Design

Q. How can the FINER criteria be applied to formulate a hypothesis about this compound’s role in inhibiting enzymatic targets?

Answer :

- Feasible : Ensure access to recombinant enzymes (e.g., kinases) and assay reagents.

- Novel : Focus on understudied targets (e.g., MET tyrosine kinase) rather than well-characterized ones.

- Ethical : Use in vitro models (vs. animal studies) for preliminary screens.

- Relevant : Align with therapeutic gaps (e.g., drug-resistant cancers) .

- Example Hypothesis : "this compound derivatives selectively inhibit MET kinase via competitive binding at the ATP pocket, with IC < 1 µM."

Q. What strategies mitigate bias when analyzing conflicting data on the compound’s spectroscopic properties?

Answer :

- Blinded Analysis : Have independent researchers process NMR/IR spectra without prior knowledge of sample conditions.

- Triangulation : Cross-validate results using multiple techniques (e.g., -NMR, X-ray diffraction).

- Transparency : Publish raw spectral data and processing parameters (e.g., line-broadening, baseline correction) in open repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.